

MPI-0479605 kinase selectivity profile panel

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MPI-0479605

Cat. No.: S548246

Get Quote

MPI-0479605 Profile and Kinase Selectivity

MPI-0479605 is characterized as a highly selective Mps1 inhibitor. The table below summarizes its key biochemical and cellular characteristics:

Property	Description / Value
Primary Target	Mps1 (IC ₅₀ = 1.8 nM) [1] [2]
Mechanism	ATP-competitive inhibitor [3] [2]
Cellular Effect	Impairs spindle assembly checkpoint, causes chromosome mis-segregation, aneuploidy, and cell death via apoptosis or mitotic catastrophe [3]
In Vivo Efficacy	Inhibits tumor growth in HCT-116 xenografts (e.g., 74% TGI at 150 mg/kg, Q4D) [3] [1] [2]
Formulation (in vivo)	5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [1] [2]

The compound's selectivity was evaluated against a panel of kinases. The following table lists kinases for which **MPI-0479605** shows an IC₅₀ below 1 μM, indicating its most notable off-target interactions [1]:

Kinase Target	Reported IC ₅₀ (nM)
Mps1	1.8
FLT3	80
JNK1	110
STK33	1,100
FER	590
INSR	380
ALK	260
FAK1	2,700
B-RAF	3,200
PLK4	3,300
ERK2	3,900

This data shows that while **MPI-0479605** is highly potent against Mps1, it also inhibits FLT3 and JNK1 at nanomolar concentrations, which could contribute to both its efficacy and potential off-target effects [1].

Comparison with Other Mps1 Inhibitors

MPI-0479605 can be compared with other Mps1 inhibitors described in the literature. The table below provides a comparative overview based on publicly available data:

Inhibitor	Reported Potency (IC ₅₀ / EC ₅₀)	Key Characteristics & Notes
MPI-0479605	Mps1 IC ₅₀ : 1.8 nM [1] [2]	Selective, ATP-competitive; shows in vivo efficacy in colon cancer xenografts [3].

Inhibitor	Reported Potency (IC ₅₀ / EC ₅₀)	Key Characteristics & Notes
Cpd-5	Mps1 IC ₅₀ : 5.8 nM (biochemical) [4]	Highly potent; used in resistance studies; effectively abrogates the mitotic checkpoint [4].
Reversine	IC ₅₀ (Cellular): 63-153 nM [4]	A tool inhibitor for deciphering Mps1 function [4].
NMS-P715	Mps1 IC ₅₀ : 71.3 nM (biochemical) [4]	One of the earlier described inhibitors; shows weaker effects in cell viability assays [4].

A key study investigated the molecular basis of resistance to Mps1 inhibitors [4]. Researchers treated hypermutagenic cancer cell lines with the potent inhibitor Cpd-5 and isolated resistant clones. They identified **four point mutations** in the kinase domain of Mps1 (e.g., G670E, A678T, R681C, R684S) that conferred resistance while retaining kinase activity [4]. The cross-resistance profile of these mutations varied:

- Mutations conferred resistance to **Cpd-5**, **NMS-P715**, and **reversine**.
- However, cells carrying these mutations remained sensitive to **MPI-0479605** and **MPS1-BAY2b** [4].

This suggests that **combinations of inhibitors with different scaffolds** could be a strategy to overcome or prevent the acquisition of resistance in a clinical setting [4].

Experimental Protocols for Key Data

To help you interpret and potentially replicate the key findings, here are the methodologies behind the critical data.

1. In Vitro Kinase Assay for Selectivity [2]

- **Purpose:** To measure direct inhibition of Mps1 kinase activity and selectivity against other kinases.
- **Method:** Recombinant Mps1 enzyme is incubated in reaction buffer with vehicle or **MPI-0479605**. The reaction is initiated by adding ATP (at 2xK_m concentration) spiked with [γ -³³P]ATP. After incubation, reactions are stopped and transferred to P81 filter plates. Radioactivity is measured to quantify kinase activity.

- **Application:** This biochemical assay generated the primary IC₅₀ value of 1.8 nM for Mps1 and the selectivity data against other kinases [2].

2. Cellular Target Engagement & Viability [3] [1]

- **Purpose:** To assess the compound's effect on cell proliferation and survival.
- **Method:** A panel of tumor cell lines (e.g., HCT-116, A549) is treated with various concentrations of **MPI-0479605** for 3 to 7 days. Cell viability is typically measured using a metabolic activity assay like CellTiter-Glo.
- **Application:** These experiments determined the compound's GI₅₀ values (ranging from 30 to 100 nM in sensitive lines) and established its mechanism of causing growth arrest and cell death [3] [1].

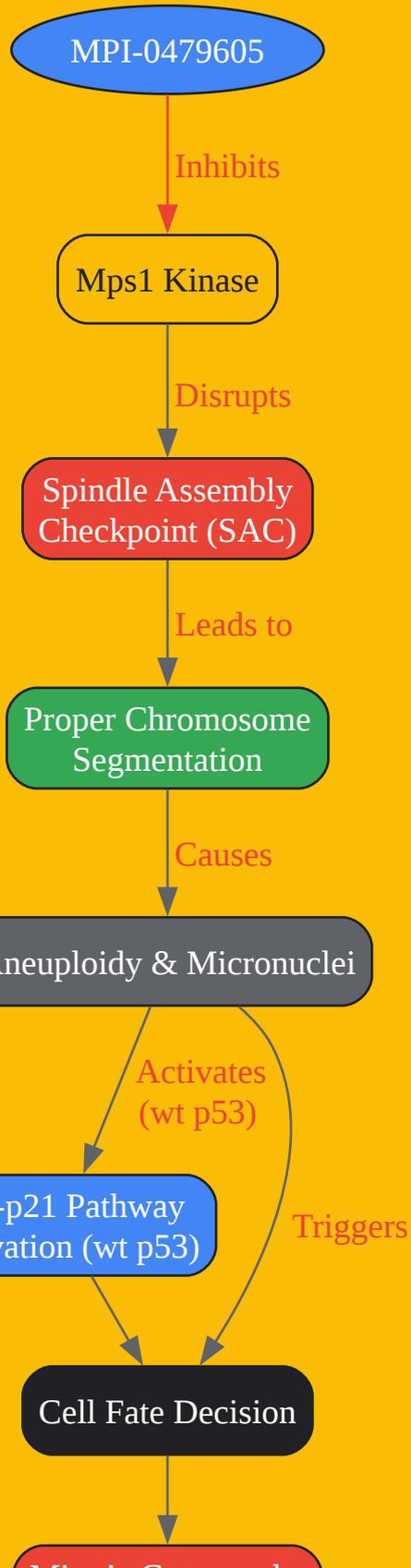
3. In Vivo Xenograft Efficacy Study [3] [1] [2]

- **Purpose:** To evaluate the antitumor activity of **MPI-0479605** in a live animal model.
- **Method:** Immunocompromised mice are implanted subcutaneously with human cancer cells (e.g., HCT-116, Colo-205). When tumors reach a palpable size (~100 mm³), mice are treated with **MPI-0479605** or vehicle control via intraperitoneal injection. Tumor volume is tracked over time, and tumor growth inhibition (%TGI) is calculated.

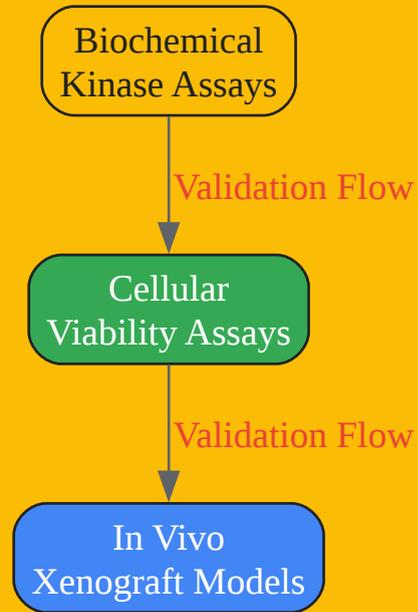
Cellular Pathway and Experimental Workflow

The following diagram illustrates the cellular mechanism of **MPI-0479605** and the workflow for profiling its kinase selectivity, integrating key information from the search results.

Cellular Mechanism of MPI-0479605



Experimental Profiling Workflow





Click to download full resolution via product page

Key Insights and Implications

Based on the compiled data, here are the critical points for researchers:

- **High Potency with Manageable Selectivity:** **MPI-0479605** is a highly potent Mps1 inhibitor. Its off-target activity against FLT3 and JNK1 should be considered in experimental design and data interpretation, as these could mimic or modulate Mps1-specific phenotypes [1].
- **A Tool to Combat Resistance:** The finding that **MPI-0479605** remains effective against cell lines resistant to other Mps1 inhibitors (like Cpd-5) makes it a valuable tool compound. It can be used to study resistance mechanisms and represents a distinct chemical scaffold for future development [4].
- **Relevance of Cellular Context:** The antiproliferative effect (GI₅₀) of **MPI-0479605** is less potent than its biochemical IC₅₀, highlighting how factors like cellular permeability and ATP concentration can influence activity. This underscores the importance of using cellular target engagement assays for accurate selectivity profiling [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. MPI-0479605 | Mps1 Inhibitor [medchemexpress.com]
2. MPI-0479605 | MPS1 inhibitor | Mechanism | Concentration [selleckchem.com]
3. Characterization of the cellular and antitumor effects of MPI ... [pubmed.ncbi.nlm.nih.gov]
4. Molecular basis underlying resistance to Mps1/TTK inhibitors [nature.com]
5. Cellular Selectivity Profiling: Unveiling Novel Interactions ... [promegaconnections.com]

To cite this document: Smolecule. [MPI-0479605 kinase selectivity profile panel]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548246#mpi-0479605-kinase-selectivity-profile-panel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com